3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a thienyl group, and a dibenzo-diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the dibenzo-diazepinone core and the introduction of the tert-butylphenyl and thienyl groups. Common synthetic routes may involve:
Formation of the dibenzo-diazepinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Introduction of the thienyl group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts for substitution reactions (e.g., palladium catalysts for cross-coupling reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo-diazepinone derivatives and compounds with tert-butylphenyl or thienyl groups. Examples include:
Dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share the core structure and may have similar chemical properties.
Tert-butylphenyl derivatives: Compounds with a tert-butylphenyl group may exhibit similar steric and electronic effects.
Thienyl derivatives: Compounds with a thienyl group may have similar aromatic properties.
Uniqueness
The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C27H28N2OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H28N2OS/c1-27(2,3)19-12-10-17(11-13-19)18-15-22-25(23(30)16-18)26(24-9-6-14-31-24)29-21-8-5-4-7-20(21)28-22/h4-14,18,26,28-29H,15-16H2,1-3H3 |
InChI Key |
MJCMKTPAJJWGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2 |
Origin of Product |
United States |
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